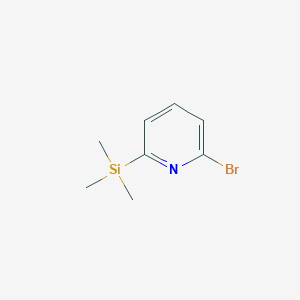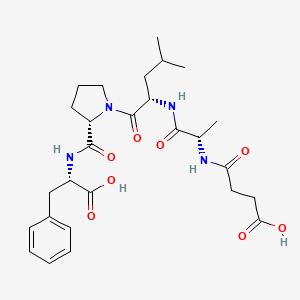
2-溴-6-(三甲基硅基)吡啶
描述
2-Bromo-6-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12BrNSi and a molecular weight of 230.18 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
2-Bromo-6-(trimethylsilyl)pyridine has a density of 1.3±0.1 g/cm3, a boiling point of 239.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its water solubility at 25 deg C is 11.28 mg/L .科学研究应用
Synthesis of Nitrogen-Containing Heterocyclic Compounds
2-Bromo-6-(trimethylsilyl)pyridine is a versatile building block in the synthesis of nitrogen-containing heterocyclic compounds. These compounds are crucial in pharmaceuticals, agrochemicals, and dyes. For instance, it can be used to synthesize 6,6′-dimethyl-2,2′-bipyridine , which is a ligand in coordination chemistry and can form complexes with metals that are useful in catalysis .
Preparation of Pyridylmethanones
This chemical serves as a precursor for 6-methyl-2-pyridyl-2-pyridylmethanone , a compound that has potential applications in organic light-emitting diodes (OLEDs) due to its electronic properties. Pyridylmethanones are also intermediates in the synthesis of more complex organic molecules .
Development of Chiral Ligands
The compound is used in the preparation of N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy) , a chiral ligand. Chiral ligands are essential for asymmetric synthesis, which is a method to produce chiral molecules that can lead to medications with improved efficacy and reduced side effects .
Organic Synthesis
In organic synthesis, 2-Bromo-6-(trimethylsilyl)pyridine is employed to introduce the trimethylsilyl group into other molecules. This silyl group is a protective group that can be removed selectively in the presence of other functional groups, facilitating complex synthetic routes .
Material Science
Researchers use this compound in material science to modify the surface properties of materials. The bromine atom in the molecule can undergo various reactions, allowing the introduction of other functional groups that can alter the physical and chemical properties of a material .
Catalysis
The pyridine ring in 2-Bromo-6-(trimethylsilyl)pyridine can act as a ligand in catalytic systems. It can bind to transition metals and form catalysts that are used in a variety of chemical reactions, including cross-coupling reactions that are pivotal in the creation of complex organic compounds .
Analytical Chemistry
In analytical chemistry, derivatives of 2-Bromo-6-(trimethylsilyl)pyridine can be used as standards or reagents in chromatography and spectroscopy for the detection and quantification of various substances .
Pharmaceutical Research
Finally, this compound finds applications in pharmaceutical research. It can be used to synthesize intermediates that are key in the development of new drugs, especially those that target neurological disorders and cancers, where pyridine derivatives often play a significant role .
作用机制
Target of Action
2-Bromo-6-(trimethylsilyl)pyridine is a bromopyridine derivative . It is primarily used as a building block in the synthesis of nitrogen-containing heterocyclic compounds . .
Mode of Action
As a bromopyridine derivative, it may participate in various chemical reactions to form complex structures . Its trimethylsilyl group could potentially undergo various transformations, contributing to its reactivity .
Biochemical Pathways
Bromopyridine derivatives are known to be involved in the synthesis of various nitrogen-containing heterocyclic compounds .
Pharmacokinetics
Its physicochemical properties such as boiling point (2392±200 °C at 760 mmHg), vapor pressure (01±05 mmHg at 25°C), and water solubility (1128 mg/L at 25 deg C) suggest that it may have low bioavailability .
Result of Action
As a chemical building block, its primary role is likely in the synthesis of more complex molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-(trimethylsilyl)pyridine. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability .
属性
IUPAC Name |
(6-bromopyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGQGZQAUEZJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459106 | |
| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59409-80-2 | |
| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)


